4-Oxoretinol is primarily derived from the metabolism of retinol in various biological systems. It is classified under retinoids, a group of compounds related to vitamin A that exhibit similar biochemical properties. Notably, it can be synthesized endogenously in cells treated with all-trans-retinoic acid, particularly in differentiating F9 embryonic teratocarcinoma cells and human promyelocytic leukemia cells (NB4) .
The synthesis of 4-oxoretinol involves several biochemical pathways. Key methods include:
The molecular structure of 4-oxoretinol is characterized by its unique functional groups that differentiate it from other retinoids.
The compound exhibits stereoisomerism, with multiple geometric configurations (cis and trans forms) that can influence its biological activity.
4-Oxoretinol participates in various chemical reactions:
The metabolic rate of 4-oxoretinol increases significantly upon cell differentiation, highlighting its dynamic role in cellular processes.
The mechanism by which 4-oxoretinol exerts its effects involves:
Research indicates that 4-oxoretinol can induce its own synthesis within cells following initial administration, suggesting a feedback mechanism that enhances its biological effects .
The physical and chemical properties of 4-oxoretinol include:
The compound's stability can be affected by environmental conditions, which may influence its efficacy in biological applications.
4-Oxoretinol has several scientific applications:
4-Oxoretinol (3,7-dimethyl-9-(3-oxo-2,6,6-trimethyl-1-cyclohexenyl)-2,4,6,8-nonatetraen-1-ol) was first identified as a significant retinol metabolite in the mid-1990s. Initial research in mouse embryonal carcinoma F9 cells demonstrated its synthesis from retinol and established its structure as a ketoretinoid characterized by a keto group at carbon 4 (C4) of the β-ionone ring. This structural modification differentiates it from retinol (C20H30O) and retinoic acid (C20H28O2). 4-Oxoretinol shares the molecular formula C20H28O2 with retinoic acid but features distinct functional groups: a hydroxyl group at the terminal end of the polyene chain and a cyclohexenone ring with a ketone at C4 [1] [5].
Structural confirmation was achieved through nuclear magnetic resonance spectroscopy and mass spectrometry, revealing an all-trans configuration in its biologically active form. The compound's IUPAC name is 3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraen-1-yl]-2,4,4-trimethylcyclohex-2-en-1-one, and it holds the CAS Registry Number 62702-55-0 [1]. Its crystalline solid state and lipophilic nature (predicted logP = 5.31) contribute to its cellular retention and metabolic stability compared to other retinoids [1].
4-Oxoretinol occupies a unique position in retinoid metabolism. Unlike retinol, which primarily converts to retinoic acid for transcriptional activation, 4-oxoretinol is synthesized through cytochrome P450-mediated oxidation of retinol or retinaldehyde. This pathway represents a branch point in retinoid metabolism, independent of the canonical retinoic acid synthesis route involving alcohol dehydrogenases and aldehyde dehydrogenases [2] [6]. Crucially, studies confirm that 4-oxoretinol is not reversibly converted to retinoic acid in vivo, functioning instead as an endpoint metabolite with intrinsic bioactivity. In human mammary epithelial cells and leukemia cell lines, 4-oxoretinol undergoes esterification to 4-oxoretinyl esters, enhancing its intracellular retention and prolonging its biological activity [3] [5].
Its metabolic stability contrasts sharply with retinoic acid, which is rapidly catabolized by CYP26 enzymes to polar metabolites like 4-oxoretinoic acid—traditionally considered an inactivation product. However, evidence suggests 4-oxoretinol bypasses this catabolic pathway, accumulating in tissues at concentrations up to 17 µM after exogenous administration and inducing its own synthesis in certain cell types [3] [8]. This self-sustaining metabolic loop positions 4-oxoretinol as a stable signaling molecule within specific physiological contexts.
4-Oxoretinol exhibits distinct functional properties compared to classical retinoids, attributable to its unique chemical structure. Unlike retinol, which primarily serves as a storage form and metabolic precursor, 4-oxoretinol acts as a direct ligand for nuclear retinoic acid receptors. However, it demonstrates partial receptor activation compared to retinoic acid. Retinoic acid potently activates retinoic acid receptors, inducing robust expression of target genes like CYP26A1, keratin 4, and amphiregulin. In contrast, 4-oxoretinol fails to upregulate these genes significantly in skin models, indicating divergent transcriptional profiles [2] [4].
Table 1: Comparative Properties of Key Retinoids
Property | Retinol | Retinoic Acid | 4-Oxoretinol |
---|---|---|---|
Molecular Formula | C₂₀H₃₀O | C₂₀H₂₈O₂ | C₂₀H₂₈O₂ |
Primary Function | Storage/precursor | Transcriptional activation | Direct receptor ligand & differentiation inducer |
Receptor Affinity | Low (requires conversion) | High (RAR/RXR) | Moderate (RAR) |
Metabolic Stability | Moderate (esterified) | Low (CYP26 catabolism) | High (esterification, no CYP26 targeting) |
Key Biological Effect | Vision, cell maintenance | Gene regulation, differentiation | Cell cycle arrest, granulocytic differentiation |
Aqueous Solubility | 0.012 g/L | 0.1 g/L | <0.01 g/L (predicted) |
Functionally, 4-oxoretinol induces granulocytic differentiation in human promyelocytic leukemia NB4 cells—an effect also seen with retinoic acid—but achieves this without depleting cellular retinol stores. Unlike retinoic acid, it synergizes with interferon-gamma to enhance cell growth arrest [3]. Topically applied 4-oxoretinol and 4-oxoretinal induce epidermal hyperplasia in mouse skin but lack the antioxidant protection against lipid peroxidation seen with retinaldehyde and retinol [2] [4]. These differences highlight its role as a biologically active retinoid metabolite with a non-redundant functional spectrum.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3